

AST 7062601 CAS number and molecular weight

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Compound of Interest

Compound Name: AST 7062601

Cat. No.: B15614075

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In-Depth Technical Guide: AST 7062601

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule **AST 7062601**, including its chemical properties, mechanism of action, and relevant experimental protocols. This document is intended to serve as a core resource for researchers and professionals engaged in the fields of metabolic disease, thermogenesis, and drug discovery.

Core Compound Data

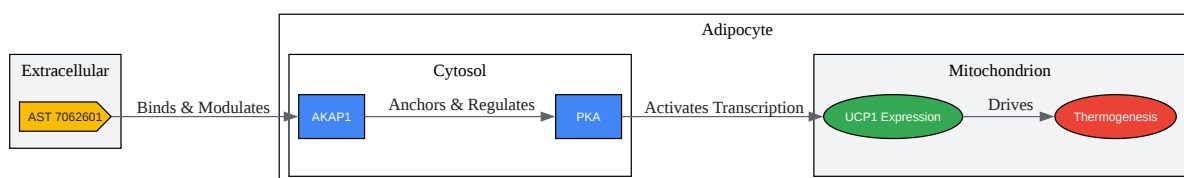
AST 7062601 is a small molecule identified as a potent inducer of Uncoupling Protein 1 (UCP1).^{[1][2][3]} Its chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	675197-89-4 ^{[1][2]}
Molecular Formula	C18H15N3O4S ^[1]
Molecular Weight	369.39 g/mol ^{[1][2]}
Biological Target	UCP1 Induction ^{[1][3]}

Mechanism of Action: AKAP1/PKA Signaling Pathway

AST 7062601 exerts its thermogenic effects by modulating the A-kinase anchoring protein 1 (AKAP1) and protein kinase A (PKA) signaling pathway, a critical node in the β -adrenergic signaling cascade that leads to the induction of UCP1 expression.[1][2][3] The proposed mechanism involves the binding of **AST 7062601** to AKAP1, which influences its localization to the mitochondria and its interaction with PKA.[1][2][3] This modulation enhances the downstream signaling cascade, ultimately leading to increased UCP1 transcription and protein levels.

The signaling pathway is visualized in the diagram below:



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Caption: **AST 7062601** signaling pathway leading to thermogenesis.

Experimental Protocols

The following protocols are based on methodologies reported in the foundational study by Vergnes et al. in the Journal of Biological Chemistry (2020).

In Vitro UCP1 Induction in Adipocytes

This protocol details the procedure for assessing the effect of **AST 7062601** on UCP1 expression in primary mouse brown adipocytes.

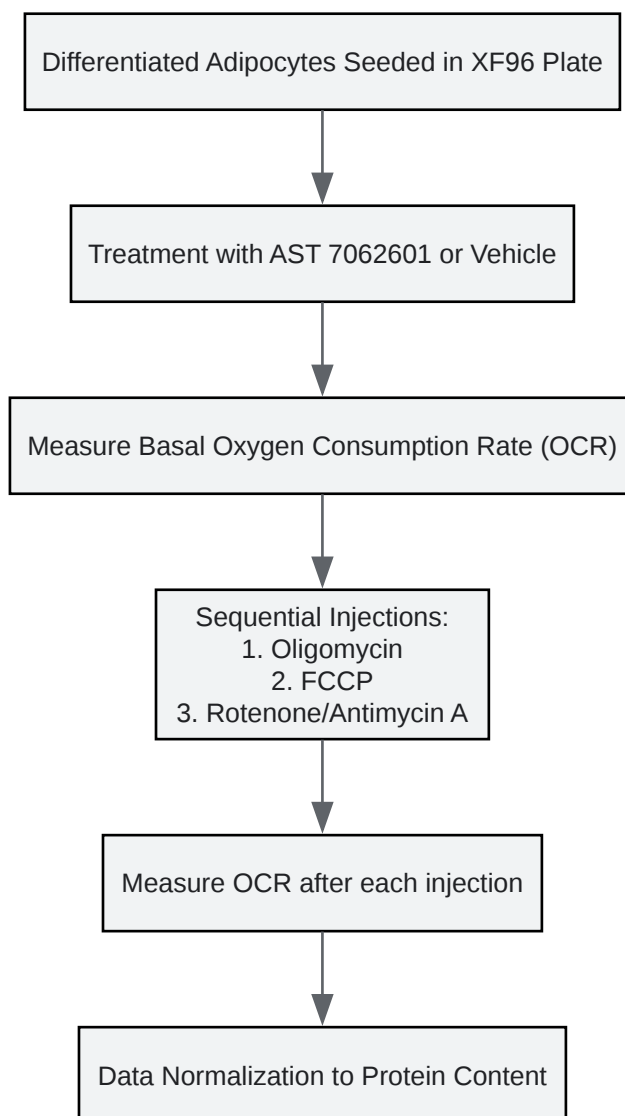
Step	Procedure
1. Cell Culture	Primary mouse brown adipocytes are cultured to differentiation.
2. Compound Treatment	Differentiated adipocytes are treated with a range of concentrations of AST 7062601 or vehicle control (DMSO) for 18-24 hours.
3. RNA Extraction	Total RNA is extracted from the treated cells using a suitable commercial kit.
4. qPCR Analysis	UCP1 mRNA levels are quantified by quantitative real-time PCR (qPCR), normalized to a housekeeping gene.
5. Protein Analysis	UCP1 protein levels are assessed by Western blotting of cell lysates.

Cellular Bioenergetics Assessment

This protocol outlines the measurement of oxygen consumption rates (OCR) to evaluate the impact of **AST 7062601** on mitochondrial respiration.

Step	Procedure
1. Cell Seeding	Differentiated adipocytes are seeded in Seahorse XF96 microplates.
2. Compound Incubation	Cells are treated with AST 7062601 (e.g., 10 μ M) or vehicle for a specified period (e.g., 4 days for human white adipocytes).
3. OCR Measurement	Basal OCR is measured using a Seahorse XF Analyzer.
4. Mitochondrial Stress Test	A mitochondrial stress test is performed by sequential injections of oligomycin (e.g., 0.75-1 μ M), FCCP (e.g., 0.5-1 μ M), and a mixture of rotenone/antimycin A or rotenone/myxothiazol (e.g., 0.75/0.5 μ M).
5. Data Normalization	OCR data is normalized to total protein content per well.

The workflow for this experimental protocol is illustrated below:



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Caption: Workflow for cellular bioenergetics assessment.

In Vivo Efficacy

In vivo studies in C57BL/6J mice have demonstrated the thermogenic effect of **AST 7062601**. A single subcutaneous injection of the compound resulted in a significant increase in body temperature 24 hours post-administration. Furthermore, analysis of brown adipose tissue (BAT) from treated mice revealed elevated Ucp1 mRNA and protein levels, along with enhanced expression of genes associated with mitochondrial function and lipolysis. Importantly, no signs of liver toxicity were observed, as assessed by circulating aspartate aminotransferase (AST) levels.

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References

- 1. [PDF] Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation | Semantic Scholar [semanticscholar.org]
- 2. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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